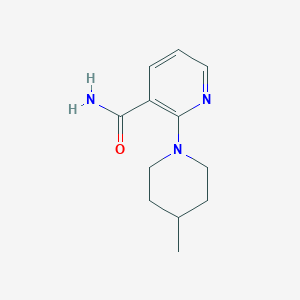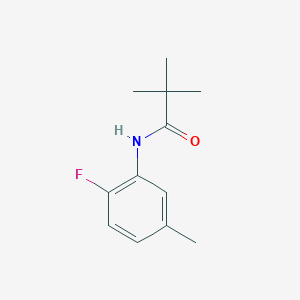
2-(4-Methylpiperidino)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperidino)nicotinamide (MPN) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of nicotinamide derivatives and is known to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-Methylpiperidino)nicotinamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-Methylpiperidino)nicotinamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is known to play a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(4-Methylpiperidino)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 2-(4-Methylpiperidino)nicotinamide has also been found to decrease the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. In addition, 2-(4-Methylpiperidino)nicotinamide has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Methylpiperidino)nicotinamide in lab experiments is its high yield and cost-effectiveness. It is also a stable compound that can be easily stored and transported. However, one of the limitations of using 2-(4-Methylpiperidino)nicotinamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-(4-Methylpiperidino)nicotinamide. One potential area of research is the development of 2-(4-Methylpiperidino)nicotinamide-based therapies for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of research is the investigation of the neuroprotective effects of 2-(4-Methylpiperidino)nicotinamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 2-(4-Methylpiperidino)nicotinamide and its potential side effects.
Conclusion:
In conclusion, 2-(4-Methylpiperidino)nicotinamide is a promising compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method is cost-effective, and it exhibits various biochemical and physiological effects. 2-(4-Methylpiperidino)nicotinamide has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-(4-Methylpiperidino)nicotinamide involves the reaction of 4-methylpiperidine with nicotinic acid chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of the synthesis process is relatively high, making it a cost-effective method for producing 2-(4-Methylpiperidino)nicotinamide.
科学的研究の応用
2-(4-Methylpiperidino)nicotinamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 2-(4-Methylpiperidino)nicotinamide has also been found to have a positive effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-4-7-15(8-5-9)12-10(11(13)16)3-2-6-14-12/h2-3,6,9H,4-5,7-8H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOXJQJWKZYLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)

![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)


![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)
![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)